molecular formula C5H3F3N2O B598233 6-(Trifluoromethyl)pyridazin-3(2H)-one CAS No. 174607-36-4

6-(Trifluoromethyl)pyridazin-3(2H)-one

Cat. No.: B598233
CAS No.: 174607-36-4
M. Wt: 164.087
InChI Key: JREBKHOGWUWIOB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazine ring substituted with a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridazin-3(2H)-one typically involves the introduction of the trifluoromethyl group into the pyridazine ring. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. This reaction is highly regioselective and offers good functional group compatibility .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the pyridazine ring.

Scientific Research Applications

6-(Trifluoromethyl)pyridazin-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Trifluoromethyl)pyridazin-3(2H)-one include other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-(trifluoromethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREBKHOGWUWIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652833
Record name 6-(Trifluoromethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174607-36-4
Record name 6-(Trifluoromethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.6 g (15.65 mmol) of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one were dissolved in 20 ml of glacial acetic acid, and the mixture was heated to 100° C. 0.81 ml (15.65 mmol) of bromine was then slowly added dropwise to the solution, and the mixture was stirred at 100° C. for 4 hours. After cooling of the reaction solution, the solvent was removed under reduced pressure and the residue obtained was purified chromatographically on silica gel (mobile phase dichloromethane/methanol 50:1→20:1). This gave 1.34 g (8.15 mmol, 52% of theory) of the title compound.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two

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